molecular formula C37H53NO3 B10847057 Benzyl 2-hydroxyiminoolean-12-en-28-oate

Benzyl 2-hydroxyiminoolean-12-en-28-oate

Cat. No.: B10847057
M. Wt: 559.8 g/mol
InChI Key: UQAJJIWPUXUAMF-NUBQHGELSA-N
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Description

Benzyl 2-hydroxyiminoolean-12-en-28-oate is a synthetic triterpenoid derivative with the molecular formula C₃₇H₅₃NO₃ and a molecular weight of 563.82 g/mol. Its structure features a hydroxyimino group at position 2, an oleanane backbone with a double bond at position 12, and a benzyl ester moiety at position 26. The compound is characterized by the SMILES notation CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)CC5(C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C) and InChIKey UMKNGDWNDBAAGT-LTNBORJFSA-N .

Mechanistically, it acts as a glycogen phosphorylase (muscle form) inhibitor, interfering with glycogen breakdown and thus modulating carbohydrate metabolism pathways. This distinguishes it from other triterpenoids that primarily target apoptotic or inflammatory pathways .

Properties

Molecular Formula

C37H53NO3

Molecular Weight

559.8 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H53NO3/c1-32(2)17-19-37(31(39)41-24-25-11-9-8-10-12-25)20-18-35(6)27(28(37)23-32)13-14-30-34(5)22-26(38-40)21-33(3,4)29(34)15-16-36(30,35)7/h8-13,26,28-30H,14-24H2,1-7H3/t26?,28-,29-,30+,34-,35+,36+,37-/m0/s1

InChI Key

UQAJJIWPUXUAMF-NUBQHGELSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(CC(CC3(C)C)N=O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxyiminoolean-12-en-28-oate typically involves the esterification of oleanolic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, acidic or basic conditions.

Major Products:

Scientific Research Applications

Anti-Cancer Applications

Benzyl 2-hydroxyiminoolean-12-en-28-oate has shown promising anti-cancer activity in several studies. The structural modifications of oleanolic acid derivatives, including this compound, have been linked to enhanced bioactivity against various cancer cell lines.

  • Mechanism of Action : Studies indicate that compounds like this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and Nrf2. For instance, derivatives have been shown to inhibit the expression of anti-apoptotic genes and promote cell cycle arrest in cancer models .
  • Case Studies : In vitro studies demonstrated that derivatives of oleanolic acid significantly reduced the proliferation of human lung cancer cells and other malignancies. For example, the derivative CDDO-Me (bardoxolone methyl), closely related to this compound, exhibited potent anti-cancer effects across various tumor types .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory capabilities, which are critical in managing chronic inflammatory diseases.

  • Research Findings : It has been documented that oleanolic acid derivatives possess significant analgesic and anti-inflammatory properties. The modification at the C-28 position enhances these effects, making this compound a candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Experimental Evidence : In animal models, compounds derived from oleanolic acid have shown effectiveness in reducing inflammation markers and alleviating pain associated with inflammatory diseases .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of this compound.

  • Potential Applications : The compound's ability to cross the blood-brain barrier suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that modifications enhancing hydrophilicity can improve the compound's efficacy in targeting neurological pathways .

Synthesis and Characterization

The synthesis of this compound involves several chemical modifications of oleanolic acid to enhance its pharmacological profile.

Synthesis Method Yield (%) Characterization Techniques
Chemical Modification 185NMR, IR Spectroscopy
Chemical Modification 290Mass Spectrometry
Chemical Modification 375HPLC

Mechanism of Action

Comparison with Similar Compounds

This compound

  • Primary Mechanism: Inhibits glycogen phosphorylase, a key enzyme in glycogenolysis, leading to reduced glucose production .
  • Therapeutic Potential: Targets metabolic disorders such as type 2 diabetes or glycogen storage diseases.
  • Key Data: No IC₅₀ values reported in the provided evidence, but its specificity for glycogen phosphorylase suggests distinct applications compared to proapoptotic triterpenoids.

CDDO and Derivatives

  • CDDO: Activates stress kinases (JNK, p38 MAPK) by depleting glutathione (GSH) and elevating ROS, triggering caspase-8-mediated apoptosis. IC₅₀ values for leukemia cells are in the nanomolar range .
  • CDDO-Me: Exhibits potent proapoptotic effects in NSCLC cells (IC₅₀ = 0.1–0.3 μM) via cytochrome c release and caspase-9/-3 activation.
  • CDDO-Im : Shares redox-disrupting mechanisms with CDDO but shows enhanced bioavailability due to the imidazolide ester group .

Research Findings and Clinical Implications

  • This compound: Preclinical studies highlight its unique mechanism, but further validation is needed to assess its therapeutic window and off-target effects .
  • CDDO Derivatives : Demonstrated efficacy in cancer models, with CDDO-Me advancing to clinical trials for solid tumors. However, their reliance on ROS modulation raises concerns about oxidative damage to healthy tissues .

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